molecular formula C13H13BrN2O2S B4765337 2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Cat. No. B4765337
M. Wt: 341.23 g/mol
InChI Key: XFDVZVYEIJMGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a chemical compound with the molecular formula C13H12BrNOS. It is also known as BPTP and is used in scientific research as a tool compound to study the role of protein tyrosine phosphatases (PTPs) in various biological processes. PTPs are a class of enzymes that catalyze the removal of phosphate groups from tyrosine residues in proteins, thereby regulating their activity. BPTP is a potent and selective inhibitor of PTPs, making it an important tool for studying their function.

Mechanism of Action

BPTP inhibits PTP activity by binding to the active site of the enzyme. PTPs catalyze the removal of phosphate groups from tyrosine residues in proteins, thereby regulating their activity. BPTP binds to the active site of PTPs and prevents them from carrying out their catalytic function. This leads to an accumulation of phosphorylated proteins, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
BPTP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro by targeting PTPs involved in cell proliferation. BPTP has also been shown to improve glucose tolerance in diabetic mice by inhibiting PTPs involved in insulin signaling. Additionally, BPTP has been shown to modulate the immune response by inhibiting PTPs involved in T cell activation.

Advantages and Limitations for Lab Experiments

The advantages of using BPTP in lab experiments include its potency and selectivity for PTPs. BPTP has been shown to be a highly effective inhibitor of PTPs, making it an important tool for studying their function. Additionally, BPTP is selective for PTPs, meaning that it does not inhibit other enzymes in the cell. This allows researchers to specifically study the role of PTPs in various biological processes.
The limitations of using BPTP in lab experiments include its potential toxicity and off-target effects. BPTP has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments. Additionally, BPTP may have off-target effects on other enzymes in the cell, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving BPTP. One area of research is the development of more potent and selective PTP inhibitors. While BPTP is a highly effective inhibitor of PTPs, there is still room for improvement in terms of potency and selectivity. Additionally, further research is needed to understand the role of specific PTPs in various biological processes. This could lead to the development of targeted therapies for diseases involving dysregulated PTP activity. Finally, the use of BPTP in combination with other drugs or therapies could enhance its effectiveness and reduce potential toxicity.

Scientific Research Applications

BPTP is used as a tool compound in scientific research to study the role of PTPs in various biological processes. PTPs are involved in the regulation of several cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTP activity has been implicated in several diseases, including cancer, diabetes, and autoimmune disorders. BPTP has been shown to be a potent and selective inhibitor of PTPs, making it an important tool for studying their function.

properties

IUPAC Name

2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-8-7-15-13(19-8)16-12(17)9(2)18-11-6-4-3-5-10(11)14/h3-7,9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDVZVYEIJMGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C(C)OC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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